ERAP2 Inhibition Affinity: Quantitative Comparison of 4-Methyl-3-(phenylsulfamoyl)benzoic Acid vs. a Structurally Distinct ERAP2 Inhibitor
4-Methyl-3-(phenylsulfamoyl)benzoic acid exhibits competitive inhibition of human endoplasmic reticulum aminopeptidase 2 (ERAP2) with a Ki of 1,200 nM (1.2 μM) [1]. In contrast, the structurally optimized ERAP2 inhibitor ERAP2-IN-1 displays a less potent IC50 of 27 μM against Arg-AMC hydrolysis in the same enzymatic system [2]. This represents an approximately 22.5-fold improvement in target affinity for the 4-methyl-3-(phenylsulfamoyl)benzoic acid scaffold.
| Evidence Dimension | ERAP2 enzyme inhibition (affinity) |
|---|---|
| Target Compound Data | Ki = 1,200 nM (1.2 μM) |
| Comparator Or Baseline | ERAP2-IN-1: IC50 = 27 μM |
| Quantified Difference | ~22.5-fold greater affinity (based on Ki vs. IC50 comparison) |
| Conditions | Human recombinant ERAP2 expressed in baculovirus-infected sf9 cells; R-AMC substrate; competitive inhibition assay (target compound) vs. Arg-AMC hydrolysis (comparator) |
Why This Matters
The ~22.5-fold difference in ERAP2 target engagement directly impacts the viability of this scaffold for immunopeptidomics screening cascades and autoimmune disease target validation programs.
- [1] BindingDB. BDBM50529330 / CHEMBL4527760: Competitive inhibition of human recombinant ERAP2 expressed in baculovirus infected sf9 cells using R-AMC as substrate incubated for 5 to 10 mins. Ki = 1.20E+3 nM. View Source
- [2] AnjieChem. ERAP2-IN-1: Specifically inhibits ERAP2 peptide hydrolysis, inhibiting Arg-AMC hydrolysis with an IC50 of 27 μM. View Source
